3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde
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Overview
Description
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde is an organic compound that features a benzaldehyde core substituted with bromine, tert-butylsulfanyl, and iodine groups
Preparation Methods
The synthesis of 3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the benzaldehyde ring.
Thioether Formation: Substitution of a hydrogen atom with a tert-butylsulfanyl group.
Iodination: Introduction of an iodine atom to the benzaldehyde ring.
These reactions are carried out under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine and iodine can influence the reactivity of the aldehyde group, making it more susceptible to nucleophilic attack. The tert-butylsulfanyl group can also affect the compound’s solubility and stability .
Comparison with Similar Compounds
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde can be compared with other similar compounds, such as:
3-Bromo-2-tert-butylsulfanyl-benzaldehyde: Lacks the iodine substitution.
2-tert-butylsulfanyl-4-iodo-benzaldehyde: Lacks the bromine substitution.
3-Bromo-4-iodo-benzaldehyde: Lacks the tert-butylsulfanyl group.
The presence of all three substituents (bromine, tert-butylsulfanyl, and iodine) in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C11H12BrIOS |
---|---|
Molecular Weight |
399.09 g/mol |
IUPAC Name |
3-bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde |
InChI |
InChI=1S/C11H12BrIOS/c1-11(2,3)15-10-7(6-14)4-5-8(13)9(10)12/h4-6H,1-3H3 |
InChI Key |
JQZPVKAGGAJACE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C=CC(=C1Br)I)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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